Methanesulfinamide
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Overview
Description
Methanesulfinamide, also known as methanesulphonamide, is an organic compound with the molecular formula CH₅NO₂S. It is a sulfonamide derivative, characterized by the presence of a sulfonyl functional group attached to an amine. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methanesulfinamide can be synthesized through several methods, including:
Direct Synthesis from Thiols and Amines: This method involves the oxidative coupling of thiols and amines, which are readily available and low-cost commodity chemicals.
N-Methylation of Amines and Sulfonamides: Using catalysts such as [Ru(p-cymene)Cl₂]₂ with bidentate phosphines, primary amines can be converted into secondary amines, and secondary amines into tertiary amines.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Methanesulfinamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acids or sulfonyl chlorides, depending on the oxidizing agents and conditions used.
Reduction: Reduction of this compound can yield corresponding amines or thiols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Sodium chlorite, hydrogen peroxide, and other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides, and amines.
Major Products Formed:
Sulfonic Acids: Formed through oxidation.
Amines and Thiols: Formed through reduction.
Substituted Sulfonamides: Formed through nucleophilic substitution.
Scientific Research Applications
Methanesulfinamide has a wide range of applications in scientific research, including:
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs with sulfonamide functional groups.
Industry: Applied in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
Methanesulfinamide exerts its effects through several mechanisms:
Biological Alkylating Agent: The alkyl-oxygen bonds in this compound undergo fission and react within the intracellular milieu, leading to the alkylation of nucleophilic sites.
General Acid Catalyst: In certain reactions, such as Sharpless asymmetric dihydroxylations, this compound acts as a general acid catalyst, protonating intermediate species and facilitating the reaction.
Molecular Targets and Pathways:
Nucleophilic Sites: this compound targets nucleophilic sites within biological molecules, leading to alkylation and subsequent biological effects.
Enzyme Catalysis: Acts as a catalyst in various enzymatic reactions, enhancing reaction rates and selectivity.
Comparison with Similar Compounds
Methanesulfinamide can be compared with other sulfonamide derivatives, such as:
Methanesulfonamide: Similar in structure but differs in the oxidation state of the sulfur atom.
Sulfanilamide: A well-known sulfonamide antibiotic with a different substitution pattern on the aromatic ring.
N-Methylsulfonamide: Contains an additional methyl group on the nitrogen atom, leading to different reactivity and applications.
Uniqueness of this compound:
Versatility in Reactions: this compound’s ability to participate in various chemical reactions, including oxidation, reduction, and substitution, makes it a versatile reagent in organic synthesis.
Catalytic Properties: Its role as a general acid catalyst in specific reactions highlights its unique catalytic properties compared to other sulfonamides.
Biological Activity
Methanesulfinamide (MSAM), a compound containing both sulfur and nitrogen functionalities, has garnered attention in recent years due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of MSAM, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the chemical formula CH3S O 2NH2. It features a sulfonamide group, which is common in various pharmaceutical agents, particularly antibiotics. The compound's structure enables interactions with biological targets, influencing its activity in various biological systems.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound analogues. One notable study synthesized methanesulfonamide analogues of natural alkaloids, demonstrating significant antiproliferative activity against human cancer cells:
- Compound 5b , an analogue of cryptopleurine, exhibited improved bioavailability and significant antitumor activity. It induced G0/G1 cell cycle arrest in Caki-1 renal cancer cells through nicotinamide N-methyltransferase-dependent JNK activation. Additionally, it inhibited migration and invasion of cancer cells via modulation of the p38 MAPK signaling pathway .
Compound | Activity | Mechanism |
---|---|---|
5b | Antitumor | Induces G0/G1 arrest; inhibits migration/invasion |
Cardiovascular Effects
The cardiovascular effects of this compound have been investigated in various animal models. A pharmacological comparison indicated that low doses of methanesulfonamide compounds resulted in dose-dependent widening of the QT interval on ECG in primates and guinea pigs, suggesting potential implications for cardiac repolarization processes .
Species | Effect | Observation |
---|---|---|
Primates | QT interval widening | Dose-dependent response |
Guinea Pigs | Increased refractoriness | Correlated with heart rate |
This compound's mechanisms of action are multifaceted:
- Inhibition of HMG-CoA Reductase : A study identified a methanesulfonamide pyrimidine derivative that was approximately four times more potent than lovastatin in inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis . This suggests potential applications in managing hyperlipidemia.
- Oxidative Stress Response : The interaction with hydroxyl radicals has been studied to understand MSAM's atmospheric chemistry. The reaction between MSAM and hydroxyl radicals leads to various degradation products, indicating its reactivity and potential biological implications .
Case Studies
- Anticancer Study : In vitro studies demonstrated that methanesulfonamide analogues significantly inhibited the growth of renal cancer cells. The mechanism involved activation of specific signaling pathways that control cell cycle progression and apoptosis .
- Cardiovascular Study : Research involving primates and guinea pigs showed that administration of certain methanesulfonamide derivatives led to significant changes in ECG parameters, highlighting their potential as therapeutic agents in cardiac conditions .
Properties
IUPAC Name |
methanesulfinamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5NOS/c1-4(2)3/h2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEHYTUQQCTUQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
79.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.